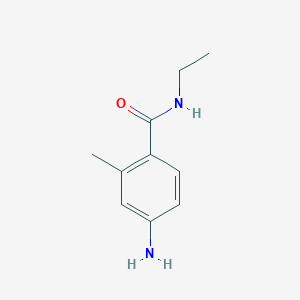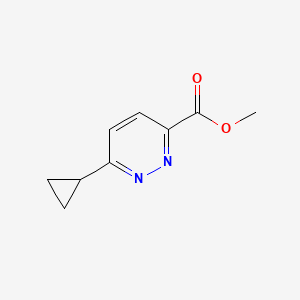
4-amino-N-ethyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-2-methylbenzamide typically involves the condensation of 4-amino-2-methylbenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor containing a solid acid catalyst, such as diatomite earth immobilized with zirconium tetrachloride. The reactants are passed through the reactor under ultrasonic irradiation, which enhances the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-Amino-N-ethyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-methylbenzamide: Lacks the ethyl group on the nitrogen atom.
4-Amino-N-ethylbenzamide: Lacks the methyl group on the benzene ring.
Uniqueness: 4-Amino-N-ethyl-2-methylbenzamide is unique due to the presence of both an ethyl group on the nitrogen atom and a methyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChI Key |
YREYESUNBGAGBP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)


![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)





![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)




